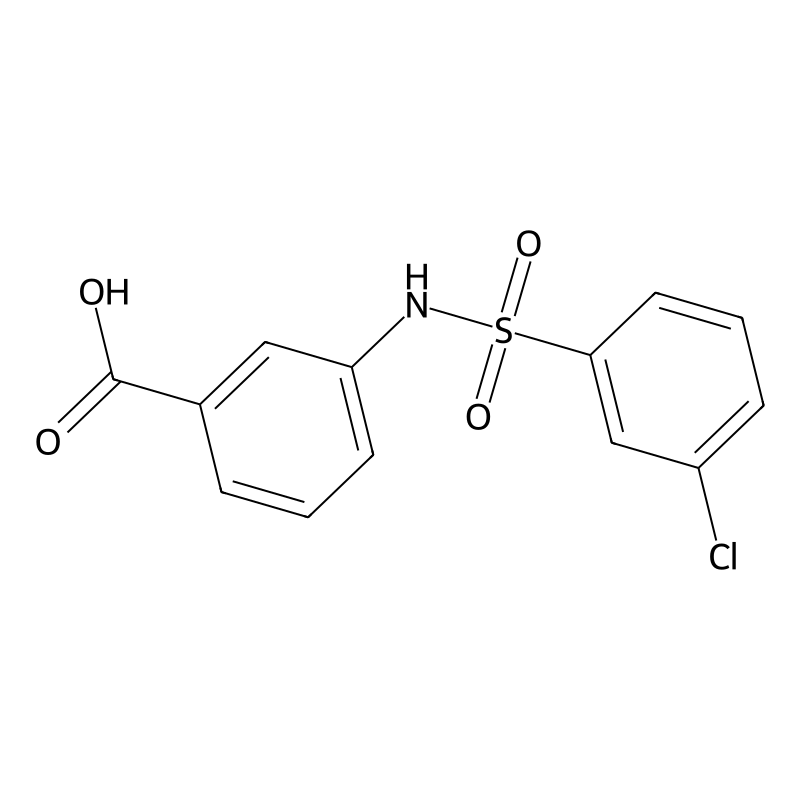

3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-Chloro-benzenesulfonylamino)-benzoic acid is an aromatic organic compound characterized by its unique structure, which includes two benzene rings linked by an amide bond. One of the benzene rings features a chlorine substituent in the meta position, while the other contains a sulfonylamino group. This compound's molecular formula is C₁₃H₁₀ClN₁O₃S, and it has gained attention in medicinal chemistry due to its potential bioactive properties and the presence of functional groups that are commonly associated with pharmacological activity.

- Amide Bond Cleavage: The amide bond can be cleaved under acidic or basic conditions, resulting in the formation of 3-chlorobenzenesulfonamide and 3-aminobenzoic acid.

- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters, which are important in various chemical applications.

The synthesis of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid can be achieved through several methods:

- Direct Coupling: The compound may be synthesized by coupling 3-chlorobenzenesulfonyl chloride with 3-aminobenzoic acid under appropriate conditions.

- Multi-step Synthesis: A more complex synthesis route could involve the preparation of intermediates that are subsequently reacted to form the final product.

Details on specific experimental procedures are scarce, indicating that further research may be needed to establish standardized synthesis protocols .

The potential applications of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid include:

- Medicinal Chemistry: Its structure suggests possible use as a lead compound for developing new pharmaceuticals targeting various diseases.

- Biochemical Research: It may serve as a probe or tool for studying biological processes due to its reactive functional groups.

Further exploration into its specific applications is warranted as research progresses.

Interaction studies involving 3-(3-Chloro-benzenesulfonylamino)-benzoic acid could focus on its binding affinity to various biological targets. Such studies would help elucidate its mechanism of action and inform potential therapeutic applications. Given its structural features, it may interact with proteins involved in inflammation or microbial resistance pathways .

Several compounds share structural similarities with 3-(3-Chloro-benzenesulfonylamino)-benzoic acid. Here is a comparison highlighting their uniqueness:

These comparisons illustrate that while these compounds share certain structural elements, variations in substituents lead to distinct chemical behaviors and potential applications.